molecular formula C10H10N2O B1406126 (4-(Oxazol-2-yl)phenyl)methanamine CAS No. 885466-67-1

(4-(Oxazol-2-yl)phenyl)methanamine

Cat. No. B1406126
M. Wt: 174.2 g/mol
InChI Key: GWPQVUBGKVXPKR-UHFFFAOYSA-N
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Description

“(4-(Oxazol-2-yl)phenyl)methanamine” is a compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring . The oxazole ring contains atoms of nitrogen and oxygen, and it plays a very essential role in the area of medicinal chemistry . Oxazole derivatives have been investigated for the development of novel compounds which show favorable biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives involves various protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .


Molecular Structure Analysis

The molecular structure of “(4-(Oxazol-2-yl)phenyl)methanamine” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 .


Chemical Reactions Analysis

The chemical reactions of oxazole derivatives are diverse due to the presence of nitrogen and oxygen atoms in the five-membered ring . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Scientific Research Applications

Catalysis in Transfer Hydrogenation Reactions

(4-Phenylquinazolin-2-yl)methanamine, a related compound, was utilized to develop N-heterocyclic ruthenium(II) complexes. These complexes demonstrated high efficiency in transfer hydrogenation of acetophenone derivatives, achieving conversions up to 99% and high turnover frequency (TOF) values (Karabuğa et al., 2015).

Synthesis of Novel Compounds

N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized, demonstrating the utility of (4-(Oxazol-2-yl)phenyl)methanamine derivatives in creating new chemical structures (Younas et al., 2014).

Development of Antimicrobial Agents

1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine derivatives, related to (4-(Oxazol-2-yl)phenyl)methanamine, were synthesized and showed variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).

Asymmetric Synthesis

2-(1-Aminoalkyl)piperidines were synthesized using a structurally similar compound, (-)-2-cyano-6-phenyloxazolopiperidine, highlighting the potential of oxazolyl compounds in asymmetric synthesis (Froelich et al., 1996).

Corrosion Inhibition

Oxazole derivatives, closely related to (4-(Oxazol-2-yl)phenyl)methanamine, were studied for their corrosion inhibition properties on mild steel in a hydrochloric acid medium, revealing significant reduction in corrosion rate (Rahmani et al., 2018).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methanamine], a compound related to (4-(Oxazol-2-yl)phenyl)methanamine, were synthesized and showed potential in cellular imaging and red light photocytotoxicity (Basu et al., 2014).

Future Directions

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in the manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

[4-(1,3-oxazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPQVUBGKVXPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Oxazol-2-yl)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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